molecular formula C6H10N3O5P B14728252 1-Phosphono-L-histidine CAS No. 5789-14-0

1-Phosphono-L-histidine

Cat. No.: B14728252
CAS No.: 5789-14-0
M. Wt: 235.13 g/mol
InChI Key: MOYPZVWCTBPWEH-YFKPBYRVSA-N
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Description

1-Phosphono-L-histidine is a derivative of the amino acid L-histidine, where a phosphate group is attached to the nitrogen atom of the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phosphono-L-histidine can be synthesized through the phosphorylation of L-histidine. One common method involves the reaction of L-histidine with phosphoric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete phosphorylation .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pH, and concentration of reactants to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Phosphono-L-histidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphite compounds .

Scientific Research Applications

1-Phosphono-L-histidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-phosphono-L-histidine involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphate group can mimic the natural phosphorylation of proteins, thereby influencing various biochemical pathways. This compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use .

Comparison with Similar Compounds

Uniqueness: 1-Phosphono-L-histidine is unique due to its specific phosphorylation site on the imidazole ring of histidine. This unique structure allows it to interact differently with biological molecules compared to other phosphorylated amino acids. Its stability and reactivity make it a valuable tool in various research applications .

Properties

CAS No.

5789-14-0

Molecular Formula

C6H10N3O5P

Molecular Weight

235.13 g/mol

IUPAC Name

(2S)-2-amino-3-(1-phosphonoimidazol-4-yl)propanoic acid

InChI

InChI=1S/C6H10N3O5P/c7-5(6(10)11)1-4-2-9(3-8-4)15(12,13)14/h2-3,5H,1,7H2,(H,10,11)(H2,12,13,14)/t5-/m0/s1

InChI Key

MOYPZVWCTBPWEH-YFKPBYRVSA-N

Isomeric SMILES

C1=C(N=CN1P(=O)(O)O)C[C@@H](C(=O)O)N

Canonical SMILES

C1=C(N=CN1P(=O)(O)O)CC(C(=O)O)N

Origin of Product

United States

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